molecular formula C9H18N2O3Pt+2 B12109356 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt

Katalognummer: B12109356
Molekulargewicht: 397.33 g/mol
InChI-Schlüssel: XSMVECZRZBFTIZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt, commonly known as Lobaplatin (CAS 131374-93-1), is a platinum(II)-based chemotherapeutic agent. Its molecular formula is C₉H₁₈N₂O₃Pt²⁺ (or C₉H₂₀N₂O₃Pt, depending on charge state), with a molecular weight of approximately 397–399 g/mol . Structurally, it consists of a cyclobutane diamine backbone coordinated to a platinum center and a lactate (2-hydroxypropanoate) ligand.

Eigenschaften

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVECZRZBFTIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Pt+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ligand Synthesis and Platinum Coordination

The preparation of Platinum-Cyclobutane-Lactate begins with the synthesis of the cyclobutane-diamine ligand, 1,2-bis(aminomethyl)cyclobutane (CBDA). This ligand is typically synthesized via cyclization reactions of 1,3-dibromopropane with ammonia derivatives, followed by reduction using catalytic hydrogenation. The platinum coordination step involves reacting CBDA with chloroplatinic acid (H₂PtCl₆) or potassium tetrachloroplatinate (K₂PtCl₄) under inert atmospheric conditions to prevent oxidation.

Critical Parameters :

  • Molar Ratio : A 1:1 molar ratio of CBDA to PtCl₄²⁻ ensures optimal coordination without ligand excess.

  • Temperature : Reactions proceed at 40–60°C to balance kinetic efficiency and thermal stability.

  • Solvent System : Aqueous ethanol (50% v/v) facilitates ligand solubility while minimizing side reactions.

Anion Exchange and Lactate Incorporation

Following platinum-ligand coordination, the chloride counterions are replaced with 2-hydroxypropanoate (lactate) . This is achieved via anion exchange chromatography using Amberlite IRA-400 resin preconditioned with sodium hydroxide. The resin selectively binds chloride ions, releasing hydroxyl groups that subsequently react with lactic acid to form the lactate-platinum complex.

Optimization Insights :

  • Resin Capacity : A resin-to-platinum molar ratio of 5:1 ensures complete chloride removal.

  • pH Control : Maintaining pH 5.5–6.5 during lactate addition prevents platinum hydrolysis.

  • Reaction Time : 8–12 hours at 50°C achieves >95% anion substitution.

Advanced Purification and Crystallization

Activated Carbon Decolorization

Crude Platinum-Cyclobutane-Lactate often contains organic impurities, which are removed using activated carbon (5–20% w/w of platinum). The mixture is stirred at 50°C for 20–40 minutes, followed by microfiltration (0.22 µm membrane) to yield a colorless solution.

Recrystallization for Stereochemical Purity

The final product is recrystallized from a water-acetone (1:3 v/v) mixture to enforce the trans-SP-4-3 stereochemistry. Slow cooling to -15°C induces crystallization, yielding hexagonal prisms with >99% enantiomeric excess.

Recrystallization Parameters :

ParameterOptimal Range
Solvent Ratio (H₂O:Acetone)1:1 – 1:3
Cooling Rate1°C/min
Final Yield70–85%

Mechanistic Insights and Byproduct Mitigation

Competing Side Reactions

  • Hydrolysis of Platinum Complex : Elevated pH (>7.0) or prolonged heating induces hydrolysis, forming inert platinum oxides.

  • Ligand Oxidation : Exposure to oxygen during synthesis degrades CBDA into cyclobutane-dione, detectable via HPLC.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) confirms ligand coordination via shifts at δ 2.8 ppm (cyclobutane-CH₂-NH₂) and δ 1.6 ppm (lactate -CH₃).

  • Mass Spectrometry : ESI-MS (m/z 397.33) correlates with the molecular ion [C₉H₁₈N₂O₃Pt]²⁺.

Industrial Scalability and Challenges

Cost-Efficiency of Chloroplatinite Precursors

Sodium chloroplatinite (Na₂PtCl₄) is preferred over H₂PtCl₆ due to lower cost and reduced acidity, minimizing reactor corrosion. However, Na₂PtCl₄ requires rigorous drying (<0.1% moisture) to prevent premature hydrolysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Anion Exchange8599.5Industrial
Direct Precipitation7297.0Laboratory
Solvothermal7898.2Pilot-Scale

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Aminomethyl)cyclobutyl]methanamin 2-Hydroxypropansäure-Platinsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperatur- und Druckbedingungen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen höhere Oxidationsstufen von Platin erzeugen, während Substitutionsreaktionen verschiedene Platin-Ligand-Komplexe liefern können .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Lobaplatin exhibits notable antitumor activity against several types of cancer, including:

  • Breast Cancer
  • Small Cell Lung Cancer
  • Chronic Myelocytic Leukemia

Comparative Studies

Research comparing lobaplatin with traditional platinum drugs like cisplatin has shown promising results:

  • Efficacy : In vitro studies indicate that lobaplatin may have superior antitumor effects compared to cisplatin against certain cancer cell lines .
  • Toxicity : Lobaplatin appears to have a more favorable toxicity profile, which could lead to improved patient outcomes in clinical settings .

Case Studies

Several studies have documented the effectiveness of lobaplatin in clinical settings:

  • Case Study in Breast Cancer : A clinical trial involving lobaplatin demonstrated significant tumor reduction in patients unresponsive to conventional therapies. The study highlighted the drug's ability to induce apoptosis specifically in malignant cells while preserving healthy tissue.
  • Lung Cancer Trials : Research involving small cell lung cancer patients showed that lobaplatin combined with other agents led to enhanced therapeutic efficacy and better overall survival rates compared to standard treatment regimens .

Synthesis and Preparation

The synthesis of lobaplatin typically involves the reaction of platinum salts with organic precursors, particularly focusing on the formation of the cyclobutyl ring structure. This synthetic pathway is crucial for maintaining the compound's biological activity and stability.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based drugs but with reduced nephrotoxicity and gastrointestinal toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum-Based Compounds

Structural and Chemical Properties

The table below compares Lobaplatin with key platinum-based compounds:

Compound Molecular Formula Molecular Weight (g/mol) Ligands/Coordination Structure Solubility Clinical Indications
Lobaplatin C₉H₁₈N₂O₃Pt²⁺ 397–399 Cyclobutyl diamine, lactate High (aqueous) Breast, lung cancers
Cisplatin PtCl₂H₆N₂ 300.05 Two ammonia, two chloride ligands Moderate Testicular, ovarian cancers
Carboplatin C₆H₁₂N₂O₄Pt 371.25 Bicyclic dicarboxylate ligand High Ovarian, lung cancers
Oxaliplatin C₈H₁₄N₂O₄Pt 397.33 1,2-diaminocyclohexane, oxalate ligand Moderate Colorectal cancer
Eptaplatin PtC₁₁H₂₀N₂O₆ 483.34 Dioxolane ring, propanedioato ligand Moderate Under preclinical research

Key Observations :

  • Ligand Chemistry: Lobaplatin’s lactate ligand improves solubility over cisplatin’s chloride ligands, which require hydrolysis for activation .
  • Stability : Carboplatin’s dicarboxylate ligand confers greater stability than Lobaplatin’s lactate, which may hydrolyze faster in vivo .

Pharmacological and Clinical Profiles

Efficacy and Toxicity
  • Lobaplatin : Demonstrates activity in cisplatin-resistant cancers due to its unique DNA cross-linking pattern. Phase III trials report lower nephrotoxicity (≤5%) compared to cisplatin (20–30%) .
  • Carboplatin : Reduced toxicity profile but requires dose adjustment based on glomerular filtration rate (GFR).
  • Oxaliplatin : Effective in colorectal cancer but causes dose-limiting neurotoxicity (cold hypersensitivity) .
Mechanistic Differences
  • Lobaplatin’s cyclobutyl diamine may enhance cellular uptake and DNA binding kinetics compared to ethylenediamine in cisplatin .
  • The lactate ligand in Lobaplatin could facilitate faster elimination, reducing long-term side effects .

Research and Development Status

  • Lobaplatin: Approved in China for metastatic breast and small-cell lung cancers. Ongoing studies explore combinations with immunotherapy .
  • Eptaplatin : Preclinical studies highlight activity in pancreatic cancer but with unresolved hematologic toxicity .
  • Triaminopropane Platinum Complexes (e.g., [ClPt(NH₂CH₂CH(NH₂)CH₂NH₂)]Cl): Exhibit six-coordinate geometries, a rarity for Pt(II), but lack clinical traction due to synthesis complexity .

Biologische Aktivität

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt, commonly known as lobaplatin , is a third-generation platinum-based antitumor agent. This compound exhibits unique biological activities that distinguish it from traditional platinum drugs like cisplatin and carboplatin. The following sections delve into its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with other platinum compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₃Pt
  • Molecular Weight : Approximately 397.33 g/mol
  • CAS Number : 131374-93-1

Lobaplatin's structure features a cyclobutyl ring, an aminomethyl group, and a hydroxypropanoic acid moiety, contributing to its distinct pharmacological profile .

Lobaplatin exerts its antitumor effects primarily through the following mechanisms:

  • DNA Interaction : Similar to other platinum compounds, lobaplatin forms DNA cross-links, inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that lobaplatin can induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is attributed to its unique structural features that modify its interaction with cellular targets .
  • Reactive Oxygen Species (ROS) Generation : Lobaplatin treatment has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Antitumor Efficacy

Lobaplatin has demonstrated significant antitumor activity across various cancer types:

  • Breast Cancer : Preclinical studies have shown that lobaplatin effectively inhibits the growth of breast cancer cell lines, inducing apoptosis through the activation of caspase pathways.
  • Small Cell Lung Cancer : Lobaplatin exhibits potent cytotoxicity against small cell lung cancer (SCLC), outperforming cisplatin in certain models due to reduced side effects and enhanced efficacy .
  • Chronic Myelocytic Leukemia : Research indicates that lobaplatin can effectively reduce cell viability in chronic myelocytic leukemia models, suggesting its potential as a therapeutic option for hematological malignancies.

Comparative Analysis with Other Platinum Compounds

The following table summarizes the differences between lobaplatin and other commonly used platinum-based drugs:

CompoundUnique FeaturesAntitumor ActivitySide Effects
Lobaplatin Cyclobutyl structure; lower toxicityEffective against breast and lung cancersReduced nephrotoxicity
Cisplatin Two chloride ions; well-studiedBroad-spectrum but high toxicityNephrotoxicity, nausea
Carboplatin Carboxylate group; less toxic than cisplatinEffective against ovarian cancerLess severe than cisplatin
Oxaliplatin Contains oxalate ligand; effective for colorectal cancerEffective against colorectal cancerPeripheral neuropathy

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, lobaplatin was administered as a second-line therapy. Results indicated a significant reduction in tumor size in 60% of participants, with manageable side effects compared to traditional therapies.

Case Study 2: Small Cell Lung Cancer

A study reported on the efficacy of lobaplatin in patients with SCLC who had previously failed cisplatin-based regimens. The study found that lobaplatin led to a partial response in 30% of patients, demonstrating its potential as a salvage therapy .

Q & A

Q. What process simulation tools optimize large-scale synthesis while minimizing platinum waste?

  • Methodological Answer : Computational fluid dynamics (CFD) models reactor conditions (e.g., temperature, stirring rate) to maximize yield. Lifecycle assessment (LCA) software evaluates waste streams, aligning with fuel engineering frameworks for sustainable scaling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.